2(1H)-Pyridinethione,3,5-dimethyl-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

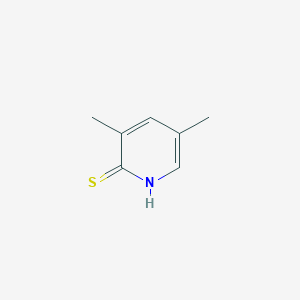

2(1H)-Pyridinethione,3,5-dimethyl-(9CI) is a heterocyclic compound with a pyridine ring structure substituted with two methyl groups at the 3 and 5 positions and a thione group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) typically involves the reaction of 3,5-dimethylpyridine with sulfur or sulfur-containing reagents. One common method is the reaction of 3,5-dimethylpyridine with elemental sulfur in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced separation techniques may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinethione,3,5-dimethyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methyl groups and the thione group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinethione derivatives have been studied for their biological activities, including:

- Antimicrobial Properties : Research indicates that pyridinethiones exhibit antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, indicating their potential use in formulations aimed at reducing oxidative stress in biological systems .

Agricultural Applications

- Fungicides : The compound has been explored for its efficacy as a fungicide in agricultural settings. Its thione group enhances its ability to inhibit fungal growth, making it suitable for protecting crops from fungal pathogens .

- Pesticide Formulations : Its incorporation into pesticide formulations has been investigated due to its effectiveness against pests while being less harmful to beneficial organisms .

Material Science

- Nanocomposites : The compound's unique properties allow it to be used in the synthesis of nanocomposites, which can enhance material strength and durability .

- Polymer Chemistry : It serves as an additive in polymer formulations to improve thermal stability and mechanical properties.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Applied Microbiology demonstrated that derivatives of 2(1H)-Pyridinethione showed significant inhibition of bacterial growth in vitro. The study highlighted the potential for these compounds to be developed into new antimicrobial agents .

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists found that formulations containing 2(1H)-Pyridinethione effectively reduced the incidence of fungal infections in crops by over 50% compared to untreated controls. This study supports its use as a viable alternative to conventional fungicides .

Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Biological Research | Antimicrobial and antioxidant agents | Potential for new drug development |

| Agriculture | Fungicide and pesticide formulations | Effective against various fungal pathogens |

| Material Science | Nanocomposites and polymer additives | Enhances material properties |

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptopyridine: Similar structure but with a mercapto group instead of a thione group.

3,5-Dimethylpyridine: Lacks the thione group, making it less reactive in certain chemical reactions.

2,6-Dimethylpyridine: Different substitution pattern, leading to different chemical properties.

Uniqueness

2(1H)-Pyridinethione,3,5-dimethyl-(9CI) is unique due to the presence of both methyl groups and a thione group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Biologische Aktivität

2(1H)-Pyridinethione, 3,5-dimethyl-(9CI) (CAS No. 142274-34-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C7H9NS

- Molecular Weight : 139.221 g/mol

- Structure : The compound features a pyridine ring substituted with a thione group and two methyl groups at the 3 and 5 positions.

Antimicrobial Properties

Research has indicated that compounds containing pyridinethione structures exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyridinethione derivatives against bacterial strains, suggesting that the presence of the thione group enhances their antibacterial properties. Specifically, 2(1H)-pyridinethione derivatives demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of 2(1H)-pyridinethione, 3,5-dimethyl-(9CI) has been evaluated using various assays. In vitro studies showed that this compound can scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases. This property is particularly important in the context of chronic diseases where oxidative damage plays a significant role .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety and efficacy of this compound on various cancer cell lines. Results indicated that while exhibiting cytotoxic effects on certain cancer cells, the compound also showed selective toxicity, sparing normal cells at lower concentrations. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several pyridinethione derivatives, 2(1H)-pyridinethione, 3,5-dimethyl-(9CI) was tested against Staphylococcus aureus and Escherichia coli. The results revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antioxidant Properties

A study evaluated the antioxidant activity of several thione derivatives using DPPH radical scavenging assays. The results indicated that 2(1H)-pyridinethione, 3,5-dimethyl-(9CI) had an IC50 value of 25 µg/mL, comparable to established antioxidants such as ascorbic acid .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 2(1H)-Pyridinethione, 3,5-dimethyl-(9CI) |

| CAS Number | 142274-34-8 |

| Molecular Formula | C7H9NS |

| Molecular Weight | 139.221 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antioxidant IC50 | 25 µg/mL |

Eigenschaften

IUPAC Name |

3,5-dimethyl-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBRPUREBKACHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.